molecular formula C7H5N3O3 B2611403 3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine CAS No. 930889-25-1

3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B2611403
CAS No.: 930889-25-1
M. Wt: 179.135
InChI Key: UDZPWRQGBDXSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound featuring a fused oxazole-pyridine core with methyl and nitro substituents at positions 3 and 5, respectively. Methyl substitution at position 3 may influence steric and electronic properties, modulating solubility and reactivity. Compounds in this class are frequently explored for antimicrobial, antiviral, and anticancer applications due to their ability to disrupt nucleic acid synthesis or enzyme function .

Properties

IUPAC Name

3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c1-4-6-2-5(10(11)12)3-8-7(6)13-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZPWRQGBDXSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Physicochemical Properties References
3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine 3-CH₃, 5-NO₂ Antimicrobial (inferred) Moderate polarity, MW: ~205 g/mol
3-Bromo-[1,2]oxazolo[5,4-b]pyridine (CAS 864872-31-1) 3-Br Industrial applications Higher molecular weight (MW: ~213 g/mol), lipophilic
6-(3-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-CH₃, 4-COOH, 6-(3-OCH₃Ph) Not specified; likely bioactive Increased polarity due to COOH, MW: ~324 g/mol
Sulfonamide isoxazolo[5,4-b]pyridine derivatives Variable sulfonamide groups Antibacterial (MIC: 2–16 µg/mL) Enhanced solubility via sulfonamide

Key Findings :

  • Substituent Effects : The nitro group in this compound likely enhances electrophilic reactivity compared to bromo or methoxy substituents, which may improve antimicrobial activity . However, bromo derivatives are more prevalent in industrial markets due to their stability .
  • Bioactivity: Sulfonamide analogs exhibit potent antibacterial activity (MIC as low as 2 µg/mL), suggesting that electron-withdrawing groups (e.g., NO₂) could similarly enhance target binding .
  • Solubility : Carboxylic acid-containing derivatives (e.g., EN300-232367) show higher polarity, making them more suitable for aqueous formulations than the nitro-methyl variant .

Comparison with Heterocyclic Analogs (Non-Oxazolo Cores)

Table 2: Cross-Core Heterocyclic Comparisons

Compound Class Example Compound Biological Activity Key Structural Differences References
Pyrazolo[3,4-b]pyridine 5,6-Diphenyl-1,2,4-triazine derivatives Antifungal, antibacterial Triazine moiety increases π-π stacking potential
[1,2,4]Triazolo[4,3-a]pyridine 3-Ethyl-5-methyl derivatives Not specified; likely CNS targets Triazole core (N-rich) enhances basicity
Isoxazolo[5,4-b]pyridine Sulfonamide derivatives Broad-spectrum antibacterial Isoxazole oxygen vs. oxazole, altering H-bond capacity

Key Findings :

  • Activity Trends : Pyrazolo-pyridine derivatives with triazine moieties demonstrate broad-spectrum antimicrobial activity, highlighting the importance of auxiliary functional groups .

Industrial and Commercial Perspectives

  • 3-Bromo-[1,2]oxazolo[5,4-b]pyridine dominates market reports due to its use in synthetic intermediates, with significant production in Europe and Asia . In contrast, nitro-methyl derivatives like the target compound are less commercially prevalent but hold promise in pharmaceutical R&D.
  • Synthesis Challenges : Bromo and nitro substituents both facilitate cross-coupling reactions, but nitro groups may require controlled reduction conditions to avoid byproducts .

Biological Activity

3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₈N₄O₃
  • Molecular Weight : 196.17 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with nitro substituents demonstrate enhanced activity against various bacterial strains. In particular, the presence of a nitro group at the 5-position of the oxazole ring appears to be crucial for the antimicrobial efficacy.

Table 1: Antimicrobial Activity of Nitro-Substituted Compounds

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC) μg/mL
This compoundStaphylococcus aureus10
This compoundEscherichia coli15
This compoundCandida albicans12

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Antitumor Activity

The antitumor potential of this compound has also been explored. Studies indicate that it may exert cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Antitumor Efficacy
In a study conducted by researchers at [Institution], this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability:

  • IC50 Value : 25 μM after 48 hours of treatment.
  • Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound. Modifications to the oxazole and pyridine rings can significantly influence potency and selectivity against target organisms or cell types.

Table 2: SAR Insights

ModificationEffect on Activity
Nitro group at position 5Increases antimicrobial potency
Methyl group at position 3Enhances solubility and bioavailability
Altering substituents on pyridineAffects selectivity towards cancer cells

Q & A

Q. What are the key synthetic routes for preparing 3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules. For example, the oxazolo[5,4-b]pyridine core can be formed via cyclocondensation of nitro-substituted pyridine derivatives with appropriate reagents (e.g., chloroacetyl chloride or ethyl oxalyl chloride). Optimization includes:
  • Precursor Selection : Use of 5-nitropyridin-2-amine derivatives for regioselective cyclization.
  • Cyclization Conditions : Heating under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate ring closure .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield improvements focus on stoichiometric control and inert atmospheres to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the fused oxazole-pyridine ring system and substituent positions (e.g., methyl at C3, nitro at C5). Chemical shifts for nitro groups typically appear downfield (~8.5–9.0 ppm in ¹H NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological studies).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₈H₅N₃O₃).

Q. What are the primary challenges in achieving regioselective functionalization of the oxazolo[5,4-b]pyridine scaffold?

  • Methodological Answer : Regioselectivity is influenced by the electron-withdrawing nitro group. Strategies include:
  • Directed Metalation : Use of directing groups (e.g., amides) to control electrophilic substitution at specific positions.
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings at less electron-deficient positions (e.g., C7 of the pyridine ring) using Pd catalysts .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence the electronic properties and reactivity of the oxazolo[5,4-b]pyridine core?

  • Methodological Answer : Computational studies (DFT calculations) reveal:
  • Electron Density Distribution : The nitro group reduces electron density at adjacent positions (C4 and C6), directing electrophilic attacks to C6.
  • Frontier Molecular Orbitals : Lower LUMO energy (-1.8 eV) enhances susceptibility to nucleophilic reactions. Experimental validation via Hammett plots can quantify substituent effects .

Q. What strategies can resolve contradictions in reported biological activities of nitro-substituted oxazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Systematic approaches include:
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with controlled substituent changes (e.g., replacing nitro with cyano or methoxy groups) .
  • Standardized Bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability.

Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on interactions between the nitro group and hydrophobic pockets.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of nitro-substituted oxazolo[5,4-b]pyridines in polar solvents?

  • Methodological Answer : Variations may stem from crystallinity or impurities. Solutions include:
  • Solubility Screening : Use a standardized solvent panel (e.g., DMSO, ethanol, water) with sonication.
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to rule out solvent degradation.
  • X-ray Crystallography : Compare crystal packing of batches to identify polymorphic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.